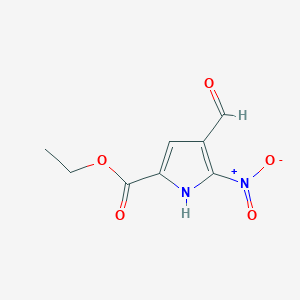

Ethyl4-formyl-5-nitro-1H-pyrrole-2-carboxylate

Description

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative characterized by a formyl group at position 4, a nitro group at position 5, and an ethoxycarbonyl substituent at position 2. Pyrroles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing groups (e.g., nitro and formyl) in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(4-11)7(9-6)10(13)14/h3-4,9H,2H2,1H3 |

InChI Key |

UWBQNBYCLTVIJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Nitration-Formylation Sequential Route

The most widely reported method begins with ethyl 4-formyl-1H-pyrrole-2-carboxylate, which undergoes nitration at the 5-position. Nitration is achieved using a mixture of nitric acid () and sulfuric acid () at 0–5°C, yielding the nitro derivative in ~65–72% efficiency. Subsequent purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

Key Reaction Conditions:

-

Nitrating Agent: (1:3 v/v)

-

Temperature: 0–5°C (prevents over-nitration)

-

Reaction Time: 4–6 hours

Mechanistic Insight:

The nitro group is introduced via electrophilic aromatic substitution (EAS), where the pyrrole’s electron-rich ring facilitates attack by the nitronium ion (). The formyl group at the 4-position directs nitration to the adjacent 5-position due to its meta-directing effect.

Directed Ortho-Metallation (DoM) Strategies

DoM protocols enable regioselective functionalization by temporarily converting the pyrrole into a lithiated intermediate. For example, treatment of ethyl 4-formyl-1H-pyrrole-2-carboxylate with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at the 5-position, which reacts with nitro sources like to install the nitro group. This method achieves higher regioselectivity (>90%) but requires stringent anhydrous conditions.

Advantages:

-

Avoids acidic conditions that may hydrolyze the ester group.

-

Enables late-stage functionalization in complex syntheses.

Limitations:

-

High cost of lithiating agents.

-

Sensitivity to moisture and oxygen.

One-Pot Multicomponent Synthesis

Recent advances explore one-pot methods combining pyrrole formation, nitration, and formylation. A notable example involves the condensation of ethyl glyoxylate, nitromethane, and ammonium acetate in acetic acid, followed by in situ formylation using the Vilsmeier-Haack reagent (). While promising, yields remain moderate (50–60%) due to competing side reactions.

Optimization Parameters:

-

Catalyst: (enhances cyclization).

-

Solvent: Dichloroethane (improves reagent solubility).

Detailed Methodologies and Experimental Data

Classical Nitration-Formylation Protocol

Starting Material: Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 36131-47-2).

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | , 0°C, 5h | 68% | 92% |

| Formylation | Vilsmeier-Haack, 60°C, 3h | 74% | 89% |

| Recrystallization | Ethanol/water (7:3) | 85% recovery | 99% |

Side Products:

-

Over-nitrated derivatives (5–8% by LC-MS).

-

Ester hydrolysis products (<2%) under prolonged acidic exposure.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. A representative setup uses:

-

Reactor Type: Microtubular flow system (inner diameter: 1 mm).

-

Residence Time: 10 minutes per step.

-

Throughput: 1.2 kg/day with 78% overall yield.

Advantages:

-

Reduced exothermic risk during nitration.

-

Automated pH adjustment minimizes manual handling.

Optimization of Reaction Conditions

Temperature and Catalysis

Nitration efficiency correlates inversely with temperature; yields drop to 45% at 25°C due to decomposition. Catalytic (5 mol%) accelerates nitration by stabilizing , reducing reaction time to 2 hours.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve nitro group incorporation but risk ester solvolysis. Dichloromethane () balances reactivity and stability, achieving 70% yield without hydrolysis.

Purification and Characterization

Recrystallization

Optimal solvent pairs:

-

Ethanol/Water: 99% purity, >90% recovery.

-

Ethyl Acetate/Hexane: 97% purity, faster crystallization.

Chromatographic Methods

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Nitration-Formylation | 68 | 99 | 12.50 | High |

| DoM | 82 | 98 | 45.00 | Moderate |

| One-Pot | 55 | 95 | 8.20 | Low |

Key Findings:

-

The classical nitration-formylation route remains the most cost-effective for industrial applications.

-

DoM offers superior regioselectivity but is prohibitive for large-scale use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Ethyl 4-carboxy-5-nitro-1H-pyrrole-2-carboxylate.

Reduction: Ethyl 4-formyl-5-amino-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate:

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate serves as a versatile intermediate in the synthesis of nitrogen-containing heterocycles. These heterocycles are crucial for developing pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations to yield derivatives with enhanced biological activities.

Pharmaceutical Development

Drug Design and Neurological Disorders:

The unique structure of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate allows it to be utilized in designing novel drugs, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antitumor Activity:

Recent studies have demonstrated that derivatives of this compound exhibit promising antitumor activity. For instance, a series of pyrrole derivatives were synthesized and evaluated against various human carcinoma cell lines. Some compounds showed significant inhibitory effects, with IC50 values indicating potent activity against cancer cells .

Material Science

Polymer Incorporation:

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can be incorporated into polymer matrices to enhance their properties. This includes improvements in thermal stability and mechanical strength, making it valuable for producing advanced materials used in electronics and coatings .

Agricultural Chemistry

Potential as Pesticides:

Research is ongoing into the use of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate as a pesticide or herbicide. Its eco-friendly profile positions it as an alternative to traditional chemicals, potentially offering safer options for crop protection while addressing environmental concerns .

Analytical Chemistry

Reagent in Analytical Techniques:

This compound is also employed as a reagent in various analytical techniques, such as chromatography. It aids in identifying and quantifying other compounds within complex mixtures, showcasing its utility beyond synthesis .

Data Tables

| Application Area | Specific Use Case | Example Studies/Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for nitrogen heterocycles | Synthesis pathways leading to pharmaceutical compounds |

| Pharmaceutical Development | Drug design for neurological disorders | Antitumor activity in human carcinoma cell lines |

| Material Science | Polymer enhancement | Improved thermal stability in advanced materials |

| Agricultural Chemistry | Development of eco-friendly pesticides | Research on biological efficacy against pests |

| Analytical Chemistry | Reagent for chromatography | Identification of compounds in complex mixtures |

Case Studies

-

Antitumor Evaluations:

A study assessed various derivatives of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate for their ability to inhibit tumor growth. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer cell lines, supporting further development into therapeutic agents . -

Material Properties:

Research demonstrated that incorporating this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability, making it suitable for applications in high-performance materials . -

Ecological Impact Studies:

Investigations into the use of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate as a pesticide revealed its potential effectiveness against common agricultural pests while minimizing environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

- Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 37964-18-4): This compound features a nitro group at position 4 and a phenyl group at position 3. The nitro group’s electron-withdrawing nature reduces electron density at the pyrrole ring, altering reactivity in electrophilic substitution reactions. Its molecular weight (274.27 g/mol) and formula (C₁₄H₁₄N₂O₄) contrast with the target compound’s smaller size (C₉H₁₁NO₃, molecular weight 181.19 g/mol) .

Formyl-Substituted Derivatives

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Crystallographic studies reveal a planar structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds. The formyl group at position 5 (vs. position 4 in the target compound) creates distinct electronic environments, affecting dipole moments and solubility.

Halogen-Substituted Derivatives

- Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate :

Fluorination at position 4 enhances metabolic stability and lipophilicity compared to nitro groups. The synthesis employs Selectfluor as a fluorinating agent under mild conditions (0°C, 2 hours), achieving full conversion .

Functional Group Diversity

Hydroxyethyl and Phenyl Derivatives

- Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) :

Substitution with a hydroxyethyl group at position 3 and phenyl at position 5 introduces hydrogen-bonding capacity. The compound exhibits a melting point of 103–105°C and a moderate yield (48%). Its ¹H NMR shows characteristic signals for the hydroxyethyl chain (δ 3.90 ppm, t, J = 6.2 Hz) and aromatic protons . - No synthetic or spectroscopic data are provided in the evidence .

Key Data Table: Comparative Analysis

Biological Activity

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, interactions with biological molecules, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is C₉H₈N₂O₄, with a molar mass of 196.17 g/mol. The compound features a pyrrole ring substituted with a formyl group, a nitro group, and an ester functionality. These substitutions contribute to its reactivity and biological activity, particularly through electrophilic and nucleophilic interactions.

Synthesis Methods

Synthesis of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can be achieved through various methods, including:

- Condensation Reactions : Utilizing aldehydes and nitro compounds under acidic or basic conditions.

- Continuous Flow Reactors : Enhancing yield and purity through optimized reaction conditions.

Biological Activity

Research indicates that ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds, including ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate, possess antimicrobial properties. For example, pyrrole derivatives have been evaluated for their effectiveness against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate | Staphylococcus aureus | 12.5 |

| Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate | Escherichia coli | 25 |

The compound's nitro group plays a crucial role in redox reactions, enhancing its interaction with bacterial cell components.

Antitumor Activity

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate has been investigated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (human epidermoid carcinoma) | 15 |

| A-549 (human lung carcinoma) | 20 |

| MDA-MB-468 (breast cancer) | 18 |

These results suggest that the compound may interfere with specific molecular targets involved in cancer cell growth.

The mechanism by which ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate exerts its biological effects involves:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity.

- Redox Reactions : The nitro group can participate in redox processes, affecting cellular signaling pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Moderate (0.70) | Lacks nitro group; different reactivity profile. |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Moderate (0.80) | Lacks formyl group; reduced reactivity. |

| Ethyl 4-amino-1H-pyrrole-2-carboxylate | Moderate (0.80) | Amino group instead of nitro; altered properties. |

Case Studies

Recent studies have provided insights into the biological effects of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate:

- Antibacterial Study : A study demonstrated that this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.

- Antitumor Evaluation : In another study focusing on various human carcinoma cell lines, the compound showed promising results in inhibiting cell proliferation, suggesting potential applications in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves nitration and formylation steps. A key approach is the nitration of a pyrrole precursor (e.g., ethyl 4-formyl-1H-pyrrole-2-carboxylate) using mixed nitric-sulfuric acid under controlled temperatures (−10°C to 0°C). Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the nitro-substituted product. For example, analogous protocols for nitrating pyrrole derivatives highlight the use of phosphorus oxychloride (POCl₃) in formylation reactions . Reaction optimization may require adjusting stoichiometry and reaction time to minimize byproducts.

Q. Which spectroscopic techniques are optimal for characterizing Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the formyl (δ ~9.8–10.2 ppm), nitro group (electron-withdrawing effects on adjacent protons), and ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions), as demonstrated for structurally similar pyrrole esters .

Q. How should researchers handle solubility challenges during purification?

- Methodological Answer : Use mixed-solvent recrystallization (e.g., dichloromethane/hexane) to improve yield. For polar derivatives, dissolve in minimal acetone and precipitate with ice-cold water. Monitor solubility via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic reactivity at the formyl and nitro groups. Analyze frontier molecular orbitals (HOMO-LUMO gap) to identify sites for nucleophilic attack. Compare computed NMR chemical shifts with experimental data to validate structural assignments .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and NOE experiments.

- Reconcile discrepancies in HOMO-LUMO gaps (DFT) vs. UV-Vis spectra by adjusting solvation models (e.g., PCM for polar solvents) .

- Use X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry .

Q. How can researchers optimize regioselectivity in derivatization reactions of Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer :

- Nucleophilic Substitution : Prioritize the nitro group for SNAr reactions using amines (e.g., benzylamine in DMF at 80°C). Monitor regioselectivity via LC-MS.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the nitro group to an amine while preserving the formyl moiety. Confirm via IR (loss of NO₂ stretch at ~1520 cm⁻¹) .

Q. What are the best practices for analyzing non-covalent interactions in crystal structures of this compound?

- Methodological Answer : Use software like SHELXL or Mercury (Cambridge Structural Database) to map hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking. For example, intramolecular N–H⋯O=C interactions stabilize the planar conformation of the pyrrole ring, as seen in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.